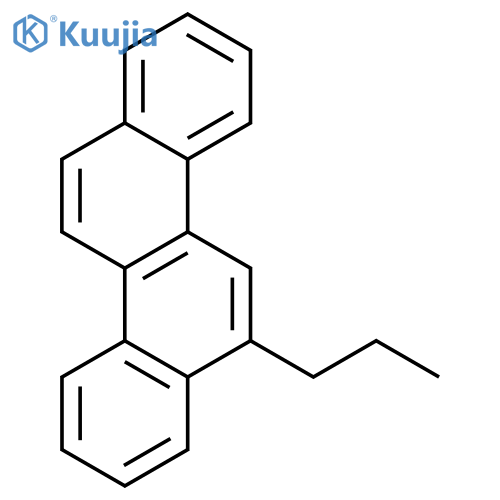Cas no 6910-41-4 (6-Propylchrysene)

6-Propylchrysene structure
商品名:6-Propylchrysene
CAS番号:6910-41-4
MF:C21H18
メガワット:270.367625713348
CID:973089
6-Propylchrysene 化学的及び物理的性質
名前と識別子
-
- 6-N-PROPYLCHRYSENE
- 6-Propylchrysene
- 6-Propyl-chrysen
-
計算された属性
- せいみつぶんしりょう: 270.14100
じっけんとくせい
- PSA: 0.00000
- LogP: 6.09870
6-Propylchrysene セキュリティ情報
6-Propylchrysene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
6-Propylchrysene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-476838-5 mg |
6-Propylchrysene, |
6910-41-4 | 5mg |
¥3,610.00 | 2023-07-11 | ||
| TRC | P835130-100mg |
6-Propylchrysene |
6910-41-4 | 100mg |
$ 3000.00 | 2023-09-06 | ||
| TRC | P835130-5mg |
6-Propylchrysene |
6910-41-4 | 5mg |
$282.00 | 2023-05-17 | ||
| TRC | P835130-50mg |
6-Propylchrysene |
6910-41-4 | 50mg |
$2193.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-476838-5mg |
6-Propylchrysene, |
6910-41-4 | 5mg |
¥3610.00 | 2023-09-05 |
6-Propylchrysene 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
6910-41-4 (6-Propylchrysene) 関連製品
- 3674-75-7(9-Ethylphenanthrene)
- 1127-76-0(1-Ethylnaphthalene)
- 1732-13-4(1,2,3,6,7,8-Hexahydropyrene)
- 17088-22-1(Pyrene, 1-ethyl-)
- 15374-45-5(1,2-Bis(1-naphthyl)ethane)
- 10394-57-7(Phenanthrene, 9-butyl-)
- 127833-53-8(1-4-(2-Phenylethyl)benzylnaphthalene)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 61549-49-3(9-Decenenitrile)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
